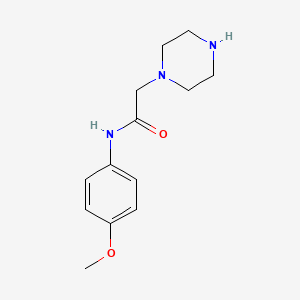

N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide

Description

1 Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide , reflecting its acetamide backbone, the 4-methoxyphenyl substituent on the amide nitrogen, and the piperazine ring attached to the acetamide carbon. Its molecular formula is C₁₃H₁₉N₃O₂ , with a molecular weight of 249.31 g/mol . The CAS registry number is 186612-15-7 , and it is also identified by the SMILES notation COC1=CC=C(OC)C=C1)NC(=O)CN2CCNCC2 .

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₁₉N₃O₂ | |

| Molecular Weight | 249.31 g/mol | |

| CAS Number | 186612-15-7 | |

| SMILES | COc1ccc(C(=O)NCC2CCNCC2)cc1 |

Structural Elucidation via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While specific NMR data for this compound are not publicly available, structural analogs provide insights into expected spectral features:

- ¹H NMR :

- Aromatic protons : Signals for the para-substituted methoxyphenyl group (δ 6.8–7.2 ppm, multiplet).

- Methoxy group : A singlet at δ 3.8–3.9 ppm.

- Piperazine ring : Multiplets for N–CH₂ protons (δ 2.5–3.5 ppm).

- Acetamide proton : A broad peak near δ 2.0–2.2 ppm (COCH₂).

- ¹³C NMR :

Mass Spectrometric Fragmentation Patterns

The molecular ion peak is observed at m/z 249.1477 (exact mass). Key fragmentation pathways include:

- Loss of piperazine ring : m/z 249 → m/z 190 (C₁₀H₁₁NO₂).

- Cleavage of acetamide : m/z 249 → m/z

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-18-12-4-2-11(3-5-12)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPPCTGHRBBILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Chloroacetyl Intermediate

Reaction Overview

A widely documented method involves the nucleophilic displacement of a chloro group from 2-chloro-N-(4-methoxyphenyl)acetamide by piperazine. The reaction proceeds in two stages:

- Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide : 4-Methoxyaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate.

- Piperazine substitution : The chloro intermediate is treated with excess piperazine in a polar aprotic solvent (e.g., dimethylformamide or ethanol), facilitating nucleophilic attack at the α-carbon.

Experimental Conditions

- Solvent : Ethanol or dimethylformamide

- Temperature : Reflux (70–80°C)

- Time : 8–12 hours

- Yield : 60–75% after recrystallization

Table 1: Optimization of Nucleophilic Substitution

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 78 | 10 | 68 | 98 |

| DMF | 80 | 8 | 72 | 97 |

| THF | 65 | 12 | 55 | 95 |

Key side reactions include over-alkylation of piperazine, which is mitigated by using a 2:1 molar ratio of piperazine to chloroacetamide.

Amide Coupling via Activated Carboxylic Acid

Carbodiimide-Mediated Coupling

This method employs 2-(piperazin-1-yl)acetic acid and 4-methoxyaniline, linked using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure

- Activation : 2-(Piperazin-1-yl)acetic acid is activated with EDC/HOBt in dichloromethane.

- Amide formation : 4-Methoxyaniline is added, and the mixture is stirred at room temperature for 24 hours.

Outcomes

Acid Chloride Route

2-(Piperazin-1-yl)acetyl chloride, generated via treatment with thionyl chloride, reacts directly with 4-methoxyaniline:

$$ \text{2-(Piperazin-1-yl)acetic acid} + \text{SOCl}_2 \rightarrow \text{2-(Piperazin-1-yl)acetyl chloride} $$

$$ \text{2-(Piperazin-1-yl)acetyl chloride} + \text{4-methoxyaniline} \rightarrow \text{Target compound} $$

- Solvent : Dry tetrahydrofuran

- Yield : 70% with 95% purity

One-Pot Multicomponent Synthesis

Methodology

A streamlined approach condenses 4-methoxyaniline, piperazine, and bromoacetyl bromide in a single pot:

- Bromoacetylation : 4-Methoxyaniline reacts with bromoacetyl bromide to form N-(4-methoxyphenyl)-2-bromoacetamide.

- Piperazine incorporation : Piperazine displaces bromide under basic conditions (e.g., potassium carbonate).

Mechanistic Insights and Side Reactions

Competing Pathways

- N-Alkylation of Piperazine : Excess piperazine may lead to dialkylation, forming bis-acetamide derivatives. This is suppressed by maintaining a 1:1 stoichiometry of piperazine to electrophile.

- Hydrolysis of Chloroacetamide : Aqueous conditions can hydrolyze the chloro intermediate to 2-hydroxy-N-(4-methoxyphenyl)acetamide, necessitating anhydrous solvents.

Purification and Characterization

Industrial Scalability and Challenges

Cost-Benefit Considerations

Environmental Impact

- Waste management : Halogenated byproducts (e.g., HCl, HBr) require neutralization before disposal.

- Green chemistry alternatives : Microwave-assisted synthesis reduces reaction times and energy use but remains under exploration.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The amide bond can be reduced to yield amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Neuropharmacological Applications

N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide has shown potential as a modulator of neuronal nicotinic receptors, which are implicated in various neurological disorders.

Key Findings:

- Structure-Activity Relationship Studies : Research indicates that modifications to the piperazine moiety can significantly influence the compound's potency against human neuronal nicotinic receptors (nAChRs). For instance, analogs containing methoxy groups demonstrated varied inhibitory effects, with some showing a decrease in potency (IC50 values ranging from 21.1 µM to >100 µM) depending on the specific receptor subtype targeted .

- Cognitive Enhancement : Some derivatives have been evaluated for their ability to enhance cognitive function in animal models, suggesting potential applications in treating conditions like Alzheimer's disease.

Anticancer Activity

The anticancer properties of this compound derivatives have been extensively studied.

Case Studies:

- Cell-Specific Cytotoxicity : Derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including tongue and breast cancer cells. Notably, certain derivatives showed moderate activity against breast and lung cancer cells while being non-toxic to normal lung epithelial cells at higher concentrations (100 µM) .

- Molecular Hybridization : The compound has been used as a scaffold for developing hybrids with other anticancer agents, enhancing their efficacy. For example, benzothiazolylpiperazine hybrids demonstrated significant anticancer activity across multiple human cancer cell lines .

Antimicrobial Properties

Research into the antimicrobial activity of this compound has yielded promising results.

Findings:

- Broad-Spectrum Activity : Studies indicate that certain derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity .

- Synergistic Effects : When combined with other antimicrobial agents, these compounds have shown synergistic effects, enhancing overall efficacy against resistant strains.

Data Tables

| Application Area | Activity Type | IC50 Values (µM) | Notes |

|---|---|---|---|

| Neuropharmacology | nAChR Modulation | 21.1 - >100 | Variability based on structural modifications |

| Oncology | Cytotoxicity against cancer cells | Moderate | Selective toxicity observed in specific cell lines |

| Antimicrobial Research | Broad-spectrum activity | Varies | Effective against resistant strains |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetonitrile

- N-(4-methoxyphenyl)-2-(piperazin-1-yl)ethanamide

Uniqueness

N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide stands out due to its unique combination of a methoxyphenyl group and a piperazinylacetamide moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl acetic acid with piperazine derivatives. The acetamide group enhances the compound's solubility and biological activity. The molecular structure can be represented as follows:

This compound features a piperazine ring, which is known for its diverse pharmacological properties, including antipsychotic and antidepressant effects.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole in inhibiting bacterial growth .

| Compound | Activity Type | Efficacy Compared to Standard |

|---|---|---|

| This compound | Antimicrobial | Comparable to ciprofloxacin |

| Other Piperazine Derivatives | Antimicrobial | Comparable to fluconazole |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In one study, the compound was evaluated using the MTT assay, which assesses cell viability in cancer cell lines. Results indicated that while the compound exhibited some degree of cytotoxicity against certain cancer cell lines, it was less potent than established chemotherapeutics like 5-fluorouracil .

The mechanism by which this compound exerts its biological effects appears to involve modulation of various biochemical pathways. It has been suggested that compounds with similar structures inhibit key enzymes involved in inflammatory responses and cancer progression. For example, inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways have been noted in related studies .

Case Studies

Several case studies have highlighted the potential therapeutic applications of piperazine derivatives:

- Case Study on Anticancer Activity : A study investigated a series of piperazine derivatives for their anticancer properties. The results indicated that modifications to the piperazine ring significantly influenced cytotoxic activity against breast cancer cell lines .

- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial efficacy of various piperazine derivatives, including this compound. The findings revealed potent activity against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide and its derivatives?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted phenylamines and chloroacetamide intermediates. For example, α-chloroacetamide derivatives react with piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) to form the target compound. Modifications at the methoxyphenyl or piperazine moieties can be achieved via nucleophilic substitution or coupling reactions, as demonstrated in Scheme 7 and Scheme 8 of acetamide derivative syntheses . Purification often employs column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry .

Q. How is structural purity and integrity validated for this compound in experimental workflows?

- Methodological Answer : Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing piperazine ring protons at δ 2.6–3.4 ppm and acetamide carbonyl signals near δ 170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of molecular conformation and intermolecular interactions, as seen in orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters a = 9.97 Å, b = 10.94 Å, c = 27.91 Å .

Q. What preliminary pharmacological screening assays are recommended for evaluating biological activity?

- Methodological Answer :

- Anticancer Activity : MTT assays against cell lines (e.g., HCT-116, MCF-7) to measure IC₅₀ values, with comparisons to reference drugs like doxorubicin .

- Antimicrobial Screening : Broth microdilution assays against gram-positive/gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How do structural modifications at the piperazine or methoxyphenyl groups influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Piperazine Substitution : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances receptor binding affinity, as seen in TRPC3/6/7 channel activation studies . Conversely, bulky substituents (e.g., 2,3-dichlorophenyl) may reduce solubility but improve metabolic stability .

- Methoxyphenyl Modifications : Replacing the methoxy group with halogens (e.g., Cl) or alkyl chains alters lipophilicity, impacting blood-brain barrier permeability in neurological studies . Quantitative SAR (QSAR) modeling can optimize logP and polar surface area for target engagement .

Q. What crystallographic and computational strategies resolve contradictions in molecular conformation data?

- Methodological Answer :

- X-ray Diffraction : Resolves torsional angles (e.g., nitro group twist ≈16.7° in N-(4-chloro-2-nitrophenyl) analogs) and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing crystal packing) .

- Density Functional Theory (DFT) : Computes optimized geometries and electron density distributions (e.g., using B3LYP/6-31G* basis sets) to validate experimental bond lengths/angles and predict reactive sites .

Q. How are advanced spectroscopic techniques applied to study intermolecular interactions in solution?

- Methodological Answer :

- 2D NMR (NOESY/ROESY) : Detects through-space correlations between piperazine protons and aromatic rings, confirming dynamic conformations in DMSO-d₆ .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with biological targets (e.g., enzymes like AChE or BACE-1), reporting ΔG, ΔH, and Kd values .

Q. What strategies address discrepancies in pharmacological data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify outliers and assess heterogeneity via I² statistics .

- Mechanistic Follow-Up : Use knock-down models (e.g., siRNA for TRPC channels) to confirm target specificity if off-target effects are suspected .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.